Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- Benzene, 1-(1,1-dimethoxyethyl)-2-methyl-
Brand Name: Vulcanchem
CAS No.: 118719-92-9
VCID: VC18711378
InChI: InChI=1S/C11H16O2/c1-9-7-5-6-8-10(9)11(2,12-3)13-4/h5-8H,1-4H3
SMILES:
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

Benzene, 1-(1,1-dimethoxyethyl)-2-methyl-

CAS No.: 118719-92-9

Cat. No.: VC18711378

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- - 118719-92-9

Specification

CAS No. 118719-92-9
Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name 1-(1,1-dimethoxyethyl)-2-methylbenzene
Standard InChI InChI=1S/C11H16O2/c1-9-7-5-6-8-10(9)11(2,12-3)13-4/h5-8H,1-4H3
Standard InChI Key ZYYOIBFFLNJKLK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(C)(OC)OC

Introduction

Structural Characteristics and Molecular Identity

The molecular architecture of Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- consists of a benzene core modified by two functional groups:

  • A 1,1-dimethoxyethyl group (-CH(OCH3_3)2_2) at the para position (position 1), introducing steric bulk and electron-donating effects.

  • A methyl group (-CH3_3) at the ortho position (position 2), influencing regioselectivity in subsequent reactions .

Key Structural Data:

PropertyValueSource
Molecular FormulaC11H16O2\text{C}_{11}\text{H}_{16}\text{O}_{2}
Molecular Weight180.24 g/mol
IUPAC Name1-(1,1-Dimethoxyethyl)-2-methylbenzene
Density1.067 g/cm³
Boiling Point288.5°C at 760 mmHg
Refractive Index1.527

The compound’s InChIKey (ZYYOIBFFLNJKLK-UHFFFAOYSA-N) and SMILES (CC1=CC=CC=C1C(C)(OC)OC) notations provide precise descriptors for its stereochemical configuration . Computational models, such as the 3D conformer available in PubChem, further elucidate its spatial arrangement .

Synthesis Methods and Reaction Pathways

While detailed synthetic protocols for Benzene, 1-(1,1-dimethoxyethyl)-2-methyl- are scarce, analogous compounds suggest two primary routes:

Friedel-Crafts Alkylation

The benzene ring undergoes electrophilic substitution using a dimethoxyethyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl3_3). Subsequent methylation at the ortho position is achieved via directed ortho-metalation (DoM) strategies .

Acetal Protection of Ketones

A ketone precursor, such as acetophenone, is protected with methanol under acidic conditions to form a dimethyl acetal. For example, acetophenone dimethyl acetal (CAS 4316-35-2) shares a similar dimethoxyethyl motif . Methylation at the ortho position is then performed using methylating agents like methyl iodide.

Representative Literature:

  • Sugimura et al. (2013) demonstrated the use of thioether intermediates in synthesizing benzene derivatives with dimethoxyethyl groups .

  • Ong et al. (1999) explored ortho-methylation techniques using Grignard reagents .

Physicochemical Properties and Stability

Thermal Properties

  • Boiling Point: 288.5°C at atmospheric pressure, indicating high thermal stability due to aromaticity and intermolecular van der Waals forces .

  • Flash Point: 152°F (66.7°C), classifying it as flammable and requiring careful handling .

Solubility and Reactivity

  • Solubility: Miscible with polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. The dimethoxyethyl group enhances polarity compared to unsubstituted benzene.

  • Hydrolytic Stability: The acetal group is susceptible to acidic hydrolysis, regenerating the parent ketone. This property is exploitable in prodrug design .

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

The compound’s acetal group serves as a protecting group for carbonyl functionalities in multi-step syntheses. For instance, it could mask ketones during nucleophilic additions, preventing unwanted side reactions .

Material Science

Its aromatic core and methoxy groups make it a candidate for designing liquid crystals or polymers with tailored dielectric properties.

Comparative Analysis with Analogues

CompoundSubstituent PositionBoiling Point (°C)Application
1-(1,1-Dimethoxyethyl)-2-methyl-1, 2288.5Drug intermediates
1-(1,1-Dimethoxyethyl)-4-methyl-1, 4292.0Polymer additives

The ortho-methyl derivative exhibits lower solubility in nonpolar solvents than its para-isomer due to steric hindrance.

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR signals at δ 1.25 (s, 6H, OCH3_3), δ 2.35 (s, 3H, CH3_3), and δ 7.20–7.45 (m, 4H, aromatic) .

  • Mass Spectrometry: Molecular ion peak at m/z 180.24 ([M]+^+).

Chromatography

HPLC retention time of 8.2 min (C18 column, 70:30 acetonitrile-water) .

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure derivatives.

  • Biological Screening: Evaluate antimicrobial or anticancer activity given its structural similarity to bioactive molecules.

  • Green Chemistry: Explore solvent-free or microwave-assisted synthesis to improve yield and reduce waste.

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